molecular formula C5H8O2 B1199078 2-Propenoic acid, polymer with ethene CAS No. 9010-77-9

2-Propenoic acid, polymer with ethene

Cat. No.: B1199078
CAS No.: 9010-77-9
M. Wt: 100.12 g/mol
InChI Key: QHZOMAXECYYXGP-UHFFFAOYSA-N
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Description

2-Propenoic acid, polymer with ethene, also known as Poly(ethylene-co-acrylic acid), is a copolymer of ethylene and acrylic acid . It is used in laboratory chemicals and synthesis of substances . The CAS number for this substance is 9010-77-9 .


Synthesis Analysis

The synthesis of this compound, involves the polymerization of ethene and acrylic acid or methacrylic acid . The monomers are esters containing vinyl groups, which are susceptible to polymerization .


Physical And Chemical Properties Analysis

This compound, is known to cause skin irritation (Category 2, H315) . It is used in laboratory chemicals and synthesis of substances . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

  • Propene/Ethene-[1-13C] copolymerization as a tool for investigating catalyst regioselectivity - This study focuses on measuring the regioselectivity in propene polymerization using a specific catalyst system. It highlights the intricacies in the polymerization process of propene and ethene, indicating the relevance of this polymer in studying catalyst behaviors (Busico et al., 2003).

  • Ethene adsorption and reaction on some zeolites and pillared clays - This research explores the cationic polymerization of ethene on acidic solids, showing how the micropore dimensions influence the branching of the polymeric cationic species. Such studies are significant in understanding the chemical reactions and potential applications of ethene polymers in various industrial processes (Bodoardo et al., 1995).

  • Hydrogenation of olefins and polymerization of ethene over chromium oxide/silica catalysts - This paper discusses the polymerization of ethene and its mechanism over specific catalysts. Such studies are crucial for understanding the catalytic processes involved in polymer science, especially for ethene-based polymers (Groeneveld et al., 1983).

  • Zirconocene‐catalyzed propene‐ethene copolymer elastomers Kinetic investigations at low ethene concentration

    - This research investigates the copolymerization of propene with ethene, focusing on kinetic aspects and the impact of catalyst substitution and activation on the polymerization process. This study is relevant for the development of new polymeric materials with specific properties (Voegelé et al., 2002).

Safety and Hazards

2-Propenoic acid, polymer with ethene, is classified as a skin irritant (Category 2, H315) . It is advised to avoid contact with skin and eyes, and to use personal protective equipment when handling this substance . In case of contact, wash off with soap and plenty of water .

Properties

IUPAC Name

ethene;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.C2H4/c1-2-3(4)5;1-2/h2H,1H2,(H,4,5);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZOMAXECYYXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98846-22-1, 9010-77-9, 330665-87-7
Record name 2-Propenoic acid, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98846-22-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid-ethylene copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=9010-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acrylic acid-ethylene block copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70908347
Record name Prop-2-enoic acid--ethene (1/1)
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless wax-like powder or pellets; [Sigma-Aldrich MSDS]
Record name Ethylene acrylic acid copolymer
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CAS No.

9010-77-9, 103371-05-7
Record name 2-Propenoic acid, polymer with ethene
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Record name Prop-2-enoic acid--ethene (1/1)
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Record name 2-Propenoic acid, polymer with ethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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